molecular formula C17H19N5OS B7045437 N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B7045437
M. Wt: 341.4 g/mol
InChI Key: NONOPKRFJMODJZ-UHFFFAOYSA-N
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Description

N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a phenyl group, an oxane ring, and a thiadiazole ring

Properties

IUPAC Name

N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-4-14(16-18-7-8-19-16)13(3-1)11-20-17-21-15(22-24-17)12-5-9-23-10-6-12/h1-4,7-8,12H,5-6,9-11H2,(H,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONOPKRFJMODJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NSC(=N2)NCC3=CC=CC=C3C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and thiadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, converting it to a dihydroimidazole derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The imidazole and thiadiazole rings are particularly important for binding to biological targets.

Medicine

Medicinally, this compound and its derivatives are being investigated for their potential to treat various diseases, including infections, cancer, and inflammatory conditions. Their ability to interact with specific enzymes and receptors makes them promising candidates for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thiadiazole ring can interact with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-1,2,4-thiadiazol-5-amine: Lacks the oxane ring, which may affect its solubility and reactivity.

    N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,3,4-thiadiazol-5-amine: Contains a different thiadiazole ring, which may influence its biological activity.

Uniqueness

The presence of both the oxane and thiadiazole rings in N-[[2-(1H-imidazol-2-yl)phenyl]methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine makes it unique compared to its analogs. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

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